Home > Products > Building Blocks P8420 > Bromocriptine mesylate
Bromocriptine mesylate - 22260-51-1

Bromocriptine mesylate

Catalog Number: EVT-261544
CAS Number: 22260-51-1
Molecular Formula: C33H44BrN5O8S
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromocriptine mesylate is an ergot derivative with potent dopamine receptor agonist activity [, , , ]. It is classified as a dopamine D2 receptor agonist, with a higher affinity for D2 than D1 receptors [, ]. In scientific research, bromocriptine mesylate is frequently employed as a pharmacological tool to investigate the role of dopamine in various physiological processes and disease models.

Overview

Bromocriptine mesylate is a semisynthetic derivative of the ergot alkaloid bromocriptine, primarily functioning as a dopamine D2 receptor agonist. It is utilized in the treatment of several medical conditions, including hyperprolactinemia, Parkinson's disease, and acromegaly. The compound is known for its ability to inhibit prolactin secretion, making it effective in managing disorders associated with elevated prolactin levels.

Source and Classification

Bromocriptine mesylate is classified as a small molecule drug and falls under the category of dopamine agonists. It is derived from the ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps. The chemical formula for bromocriptine mesylate is C32H40BrN5O5C_{32}H_{40}BrN_{5}O_{5}, with an average molecular weight of approximately 654.595 g/mol. The compound is marketed under various brand names, including Cycloset and Parlodel, and has been associated with certain safety concerns, leading to its withdrawal for specific indications by regulatory authorities in the past .

Synthesis Analysis

The synthesis of bromocriptine mesylate involves several chemical reactions that yield the final product while minimizing impurities. One notable method includes dissolving bromocriptine in methanol and adding methanesulfonic acid dropwise under controlled conditions. This method has been optimized to achieve high yields and purity levels:

  1. Preparation Steps:
    • Dissolve 6.54 grams (0.01 mol) of bromocriptine in 100 mL of methanol.
    • Gradually add 10 mL of an aqueous solution containing 1.44 grams (0.015 mol) of methanesulfonic acid while stirring.
    • Continue stirring for 20 minutes, then cool to 4 °C and allow standing for 2 hours.
    • Filter and recrystallize the obtained solid using ethanol to achieve a yield of approximately 95.5% .

This synthesis method effectively reduces the presence of impurities such as alpha-ergocryptine, enhancing the quality of the final product.

Molecular Structure Analysis

The molecular structure of bromocriptine mesylate features a complex arrangement that includes an indole ring and a piperidine moiety, which are critical for its pharmacological activity. The structural representation can be described as follows:

  • Chemical Structure: Bromocriptine mesylate contains a bromine atom attached to the indole ring, contributing to its unique properties.
  • Data: The compound exhibits significant interactions within biological systems due to its structural characteristics, which facilitate binding to dopamine receptors.
Chemical Reactions Analysis

Bromocriptine mesylate undergoes various chemical reactions that can be leveraged for its synthesis and functionalization:

  1. Reactions Involved:
    • The primary reaction involves the interaction between bromocriptine and methanesulfonic acid, resulting in the formation of bromocriptine mesylate.
    • The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
  2. Technical Details:
    • High-performance liquid chromatography (HPLC) is often employed to analyze the purity of bromocriptine mesylate post-synthesis, ensuring that the final product meets pharmaceutical standards .
Mechanism of Action

Bromocriptine mesylate functions primarily as a dopamine D2 receptor agonist, influencing various physiological processes:

  1. Process:
    • Upon administration, bromocriptine mesylate binds to dopamine receptors in the brain, mimicking the action of dopamine.
    • This interaction leads to inhibition of prolactin release from the anterior pituitary gland, thus reducing symptoms associated with hyperprolactinemia.
  2. Data:
    • Clinical studies indicate that serum prolactin levels can decrease significantly within hours following oral administration of bromocriptine mesylate .
Physical and Chemical Properties Analysis

Bromocriptine mesylate possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical Properties:
    • Appearance: Typically presented as a white or off-white crystalline powder.
    • Solubility: Soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water.
  • Chemical Properties:
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data varies depending on formulation but generally falls within expected ranges for similar compounds.
Applications

Bromocriptine mesylate is widely used in clinical settings due to its therapeutic effects:

  • Scientific Uses:
    • Treatment of hyperprolactinemia-related disorders such as galactorrhea.
    • Management of Parkinson's disease symptoms by restoring dopaminergic activity.
    • Utilized in research settings for studying dopamine receptor pathways and their implications in various neurological disorders.

Furthermore, recent studies have explored innovative delivery methods for bromocriptine mesylate, including nanoparticle formulations aimed at improving targeting efficiency to specific sites such as the brain via nasal administration .

Introduction and Historical Development

Discovery and Initial Synthesis of Bromocriptine Mesylate

Bromocriptine mesylate originated from systematic research on ergot alkaloids conducted by scientists at Sandoz Pharmaceuticals (Basel, Switzerland) in 1965. The compound was first synthesized through bromination of α-ergocryptine – a natural lysergic acid derivative isolated from the fungus Claviceps purpurea – using N-bromosuccinimide (NBS) as the brominating agent. This seminal work, published in 1968, represented a strategic modification of the ergoline structure to enhance dopamine receptor specificity while reducing vasoconstrictive properties associated with natural ergots [1] [8].

The initial synthetic route faced challenges in regioselectivity and yield optimization. Subsequent refinements employed alternative brominating agents including 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-bromo complexes and electrochemical halogenation methods. A significant advancement came with Canadian Patent CA1294956, which demonstrated high-yield (≥90%) bromination using elemental bromine in chlorinated aliphatic hydrocarbons or tetrahydrofuran at low temperatures (-40°C to 0°C) with boron trifluoride catalysis. The resulting 2-bromo-α-ergocryptine free base was subsequently converted to the mesylate salt via reaction with methanesulfonic acid in ketone solvents like butanone, yielding crystalline bromocriptine mesylate with consistent purity [10].

Table 1: Evolution of Bromocriptine Bromination Methods

Bromination MethodReaction ConditionsReported YieldKey Advantage
N-Bromosuccinimide (NBS)10-80°C in inert solventModerateInitial method
Elemental Bromine with BF₃ catalysis-40°C to 0°C in dichloromethane>90%High regioselectivity
Electrochemical halogenationDimethylsulfoxide/trimethylbromo silaneVariableMild conditions
2-Piperidone-tribromide complexRoom temperatureHighReduced side products

Evolution of Pharmacological Applications: From Ergot Alkaloid Derivatives to Targeted Therapy

Bromocriptine mesylate emerged as the first clinically viable dopamine D2 receptor agonist with unique receptor binding properties. Its initial pharmacological characterization revealed potent inhibition of prolactin secretion from anterior pituitary lactotrophs, leading to its first therapeutic application in hyperprolactinemic disorders. Unlike natural ergot alkaloids with broad receptor activity, bromocriptine exhibited selective D2 receptor agonism (pKi = 8.30) combined with partial D1 receptor antagonism, enabling targeted modulation of neuroendocrine pathways [1] [5].

The compound's therapeutic scope expanded significantly through mechanistic understanding of its central and peripheral dopaminergic effects:

  • Hyperprolactinemia Management: Bromocriptine became the gold standard for prolactin-secreting adenomas, normalizing prolactin levels in 70-80% of patients and inducing >50% tumor shrinkage in 40% of macroprolactinomas through dual antiproliferative and antisecretory actions [7] [9]
  • Parkinson's Disease: As an adjunct to levodopa, bromocriptine reduced motor fluctuations by directly stimulating striatal postsynaptic dopamine receptors, delaying the need for levodopa initiation in early disease to mitigate long-term dyskinesias [2] [5]
  • Acromegaly Therapy: Demonstrated paradoxical suppression of growth hormone secretion in approximately 70% of acromegaly patients, particularly effective in tumors co-secreting prolactin [1] [7]
  • Type 2 Diabetes Management: The 2009 FDA approval of quick-release bromocriptine (Cycloset®) leveraged its hypothalamic dopamine receptor activation to reset circadian neuroendocrine abnormalities underlying insulin resistance, representing a novel chronotherapeutic approach [1] [2]

Table 2: Key Receptor Interactions Underlying Therapeutic Applications

Receptor TargetAffinity (pKi)ActionTherapeutic Relevance
Dopamine D2S8.30 ± 0.08SuperagonistProlactin suppression, Parkinson's
Dopamine D38.17 ± 0.04AgonistMotor function modulation
Serotonin 5-HT1A7.89 ± 0.04AgonistMood/affect modulation
Serotonin 5-HT2B7.25 ± 0.07Partial agonistValvulopathy risk (limited)
α1A-Adrenergic8.38 ± 0.08Full agonistCardiovascular effects

Chronological Milestones in Regulatory Approvals and Global Adoption

Bromocriptine mesylate (marketed as Parlodel®) achieved its first regulatory approval in 1975, establishing a foundation for dopamine agonist therapeutics. The compound's global adoption pathway reflects its expanding therapeutic profile:

  • 1978: U.S. FDA approval for hyperprolactinemia disorders, Parkinson's disease, and acromegaly, followed by Japanese approval for galactorrhea and gigantism [6] [9]
  • 1980s: Approval in >50 countries for endocrine indications, with supplemental approvals for benign breast disease and neuroleptic malignant syndrome (off-label) [1] [7]
  • 1984: Formal FDA indication for acromegaly, positioning bromocriptine as first-line medical therapy for growth hormone-secreting tumors [9]
  • 1994: Withdrawal of the lactation suppression indication due to cardiovascular risk concerns despite variable efficacy [7] [9]
  • 2009: FDA approval of quick-release formulation (Cycloset®) as adjunct therapy for type 2 diabetes mellitus, validating novel hypothalamic mechanisms for metabolic regulation [1] [6]

Global adoption patterns revealed regional variations: Japan approved bromocriptine for hypertension management in 1993, while China formally recognized its use for infertility in 1999. The compound's inclusion in the World Health Organization Essential Medicines List for Parkinson's disease cemented its global accessibility. Patent expirations beginning in the 1990s facilitated generic manufacturing (e.g., Mylan's 2005 FDA approval for generic capsules), expanding treatment access while maintaining the original Sandoz formulation as the reference listed drug (RLD) [3] [6].

Table 3: Global Regulatory Milestones Timeline

YearRegulatory EventJurisdictionTherapeutic Area
1975Initial market approvalInternationalHyperprolactinemia
1978Full FDA approvalUnited StatesHyperprolactinemia, Parkinson's, Acromegaly
1978ApprovalJapanGalactorrhea, Gigantism
1984Supplemental indicationUnited StatesAcromegaly (formal indication)
1993Hypertension indicationJapanHypertension
1999Infertility managementChinaFemale infertility
2005First generic approval (capsules)United StatesMultiple indications
2009Cycloset® formulation approvalUnited StatesType 2 diabetes

Properties

CAS Number

22260-51-1

Product Name

Bromocriptine mesylate

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C33H44BrN5O8S

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1

InChI Key

NOJMTMIRQRDZMT-GSPXQYRGSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Solubility

8.58e-02 g/L

Synonyms

2 Bromo alpha ergocryptine
2 Bromo alpha ergokryptine
2 Bromoergocryptine
2 Bromoergocryptine Mesylate
2 Bromoergocryptine Methanesulfonate
2 Bromoergokryptine
2-Bromo-alpha-ergocryptine
2-Bromo-alpha-ergokryptine
2-Bromoergocryptine
2-Bromoergocryptine Mesylate
2-Bromoergocryptine Methanesulfonate
2-Bromoergokryptine
Bromocriptin
Bromocriptine
Bromocriptine Mesylate
Bromocryptin
CB 154
CB-154
CB154
Mesylate, 2-Bromoergocryptine
Mesylate, Bromocriptine
Methanesulfonate, 2-Bromoergocryptine
Parlodel

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.